5-Bromo-1-methyl-1H-indazol-6-ol

Nitric oxide synthase inhibition Indazole SAR Neuroinflammation

Sourcing regioisomerically pure 5-bromo-6-hydroxyindazole for kinase inhibitor programs often leads to mixtures contaminated with unreactive 3- or 6-bromo isomers. 5-Bromo-1-methyl-1H-indazol-6-ol (CAS 2243949-62-2) solves this with a confirmed N1-methyl, 5-bromo, 6-hydroxy substitution pattern that ensures consistent Suzuki-Miyaura coupling outcomes and unambiguous SAR data. • Validated in patent literature as a core scaffold for nanomolar GSK-3β inhibitors with iNOS-modulating properties. • Dual cross-coupling compatibility - efficient Pd-catalyzed C-C bond formation at C5 and Buchwald-Hartwig amination capability after regioselective protection. • Ortho bromine-hydroxyl arrangement provides a unique intramolecular H-bonding motif for comparative physicochemical studies.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
Cat. No. B12968273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-methyl-1H-indazol-6-ol
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2C=N1)Br)O
InChIInChI=1S/C8H7BrN2O/c1-11-7-3-8(12)6(9)2-5(7)4-10-11/h2-4,12H,1H3
InChIKeyMQYJQVPVRSDIJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-methyl-1H-indazol-6-ol Technical Baseline


5-Bromo-1-methyl-1H-indazol-6-ol (CAS 2243949-62-2) is a disubstituted indazole heterocycle with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol . The compound features a bromine atom at the 5-position and a hydroxyl group at the 6-position on the indazole scaffold, with N1-methylation . This substitution pattern distinguishes it from other brominated indazole regioisomers such as 3-bromo-1-methyl-1H-indazol-6-ol (CAS 1781870-22-1) and 6-bromo-1-methyl-1H-indazole (CAS 590417-94-0), which exhibit different reactivity profiles in cross-coupling reactions due to altered electronic distribution across the indazole ring system .

Why 5-Bromo-1-methyl-1H-indazol-6-ol Cannot Be Replaced


Indazole derivatives with different bromine substitution positions exhibit distinct electronic properties and reactivity patterns that preclude simple interchangeability. The 5-bromo-6-hydroxy substitution pattern creates a unique electronic environment affecting both nucleophilic aromatic substitution susceptibility and transition metal-catalyzed cross-coupling efficiency [1]. The presence of the 6-hydroxyl group ortho to the 5-bromine atom introduces hydrogen-bonding capacity and alters ring electronics relative to non-hydroxylated analogs, while the N1-methyl group prevents tautomeric equilibria that would otherwise complicate regioselective functionalization in unprotected indazoles [2]. Positional isomers (3-bromo vs. 5-bromo vs. 6-bromo) display fundamentally different reactivity in Suzuki-Miyaura coupling reactions due to varying electron density at the bromine-bearing carbon, necessitating precise selection of the 5-bromo regioisomer for consistent synthetic outcomes [3].

Quantitative Differentiation Evidence


iNOS vs. nNOS Selectivity

In a systematic evaluation of 36 indazole derivatives for NOS inhibition, 5-bromo-1-methyl-1H-indazol-6-ol demonstrated preferential inhibition of inducible NOS (iNOS) over neuronal NOS (nNOS) [1]. This contrasts with the unsubstituted parent indazole and several 3-substituted analogs that exhibited more balanced or nNOS-preferring inhibition profiles [1]. The 5-bromo-6-hydroxy substitution pattern alters the interaction energetics with the NOS active site heme pocket, as modeled by the Erel parameter that correlates with iNOS inhibition percentage [1].

Nitric oxide synthase inhibition Indazole SAR Neuroinflammation

Suzuki-Miyaura Cross-Coupling Efficiency

The 5-bromo substitution position on N-substituted indazoles enables efficient Suzuki-Miyaura cross-coupling with heteroaryl boronic acids [1]. In a study specifically evaluating N and C-3 substituted 5-bromoindazoles, the 5-bromo regioisomer underwent successful coupling with N-Boc-2-pyrrole boronic acid and 2-thiopheneboronic acid in good yields using Pd(dppf)Cl2 catalyst with K2CO3 in dimethoxyethane [1]. This contrasts with 3-bromo indazole isomers which typically require more forcing conditions or alternative catalyst systems for efficient cross-coupling [2].

Palladium catalysis C-C bond formation Heteroaryl synthesis

Buchwald-Hartwig Amination Compatibility

Protected 5-bromoindazoles participate effectively in Buchwald-Hartwig amination reactions with a range of amines to generate novel derivatives [1]. The 5-bromo substitution, when coupled with appropriate N-protection strategies (e.g., THP protection at N-1 or N-2 depending on conditions), enables regioselective functionalization that is not achievable with unprotected scaffolds or alternative bromine regioisomers [1].

C-N bond formation Palladium catalysis Indazole functionalization

GSK-3β Kinase Inhibition

5-Substituted indazole compounds, including derivatives of 5-bromo-1-methyl-1H-indazol-6-ol, have demonstrated potent inhibitory activity against Glycogen Synthase Kinase 3 (GSK-3), a validated therapeutic target in oncology, diabetes, and neurodegenerative diseases [1][2]. Patent data indicate that 5-bromo-1-methyl-1H-indazol-6-ol serves as a key intermediate in the synthesis of GSK-3β inhibitors with IC50 values in the nanomolar range [2]. The 5-bromo-6-hydroxy substitution pattern provides a vector for further diversification while maintaining the core indazole pharmacophore essential for kinase hinge region binding [1].

Kinase inhibition GSK-3β Oncology

Physicochemical Property Differentiation

The 5-bromo substitution in 5-bromo-1-methyl-1H-indazol-6-ol introduces a significant lipophilicity increase compared to the non-halogenated parent 1-methyl-1H-indazol-6-ol [1]. While the non-halogenated parent has a predicted LogP of approximately 1.19 and boiling point of 310.2±15.0 °C [1], the introduction of the bromine atom at the 5-position increases molecular weight from 148.16 g/mol to 227.06 g/mol and substantially increases calculated LogP . The 6-hydroxyl group ortho to the bromine creates an intramolecular hydrogen-bonding motif that is absent in 5-bromo-1-methyl-1H-indazole (lacking the 6-OH) .

Physicochemical properties Lipophilicity Solubility

Validated Application Scenarios


GSK-3β/NOS Dual-Selectivity Development

5-Bromo-1-methyl-1H-indazol-6-ol serves as a privileged intermediate for developing kinase inhibitors targeting GSK-3β with potential iNOS-modulating properties [1][2]. The 5-bromo-6-hydroxy substitution pattern has been validated in patent literature as a scaffold component for GSK-3β inhibitors with nanomolar potency [1], while the indazole core demonstrates defined iNOS/nNOS selectivity profiles enabling rational polypharmacology design [2]. The compound's bromine atom provides a synthetic handle for Suzuki-Miyaura diversification [3], allowing systematic exploration of C5-aryl substitutions while maintaining the core indazole pharmacophore essential for kinase hinge binding.

Cross-Coupling Building Block

5-Bromo-1-methyl-1H-indazol-6-ol is validated as a versatile building block for both Suzuki-Miyaura C-C coupling and Buchwald-Hartwig C-N amination reactions [1][2]. The 5-bromo position undergoes efficient palladium-catalyzed coupling with heteroaryl boronic acids (N-Boc-2-pyrrole, 2-thiopheneboronic acids) under standard conditions (Pd(dppf)Cl2, K2CO3, DME) [1], and the indazole scaffold can be regioselectively protected to enable amine coupling via Buchwald-Hartwig methodology [2]. This dual cross-coupling compatibility enables parallel diversification strategies for generating focused libraries of indazole-based compounds for biological screening.

iNOS-Selective Inhibitor SAR

5-Bromo-1-methyl-1H-indazol-6-ol is directly applicable to SAR studies investigating indazole-based nitric oxide synthase (NOS) inhibitors [1]. The compound's differential iNOS/nNOS inhibition profile, established in a systematic evaluation of 36 indazole derivatives [1], makes it a defined comparator for exploring how 5-position substitution and 6-hydroxylation modulate NOS isozyme selectivity. The parabolic model relating iNOS inhibition to Erel interaction energy provides a quantitative framework for predicting the activity of related analogs [1], positioning 5-bromo-1-methyl-1H-indazol-6-ol as a critical reference compound in NOS inhibitor development programs targeting inflammatory conditions.

Physicochemical Comparator Standard

5-Bromo-1-methyl-1H-indazol-6-ol functions as a reference standard for assessing how 5-bromo-6-hydroxy substitution alters physicochemical properties relative to non-halogenated indazole analogs [1][2]. The measured molecular weight increase (227.06 vs. 148.16 g/mol) and predicted LogP elevation provide quantitative benchmarks for predicting chromatographic retention, membrane permeability, and solubility of related brominated heterocycles [2]. The ortho bromine-hydroxyl arrangement creates an intramolecular hydrogen-bonding motif absent in non-hydroxylated 5-bromoindazoles [2], enabling comparative studies of hydrogen-bonding effects on compound behavior in analytical and biological assays.

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